molecular formula C27H38N2O2 B11100895 N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide

N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B11100895
M. Wt: 422.6 g/mol
InChI Key: JAFXHYHJAGKIFH-UHFFFAOYSA-N
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Description

N-[4-(Decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound with the molecular formula C({27})H({38})N({2})O({2}) This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group, as well as a decyloxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through a reaction between an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents like nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Octyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide
  • N-[4-(Hexyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide

Uniqueness

N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide is unique due to its specific decyloxy substitution, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. This makes it distinct from similar compounds with different alkoxy substitutions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H38N2O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-(4-decoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

InChI

InChI=1S/C27H38N2O2/c1-2-3-4-5-6-7-8-12-21-31-26-17-15-25(16-18-26)28-27(30)29-20-19-24(22-29)23-13-10-9-11-14-23/h9-11,13-18,24H,2-8,12,19-22H2,1H3,(H,28,30)

InChI Key

JAFXHYHJAGKIFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

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